molecular formula C10H10Cl2O4 B12644633 Methyl 2,3-dichloro-4,5-dimethoxybenzoate CAS No. 108544-99-6

Methyl 2,3-dichloro-4,5-dimethoxybenzoate

Cat. No.: B12644633
CAS No.: 108544-99-6
M. Wt: 265.09 g/mol
InChI Key: CFWZDCNUVIGADU-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-4,5-dimethoxybenzoate: is an organic compound with the molecular formula C10H10Cl2O4 and a molecular weight of 265.09 g/mol . This compound is a derivative of benzoic acid, featuring two chlorine atoms and two methoxy groups attached to the benzene ring. It is primarily used in chemical research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dichloro-4,5-dimethoxybenzoate typically involves the esterification of 2,3-dichloro-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dichloro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding the corresponding dimethoxybenzoate.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products include amine or thiol derivatives of the original compound.

    Reduction: Products include 2,3-dimethoxybenzoate.

    Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Methyl 2,3-dichloro-4,5-dimethoxybenzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 2,3-dichloro-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methoxy groups play a crucial role in binding to these targets, affecting their activity and leading to the desired chemical or biological effect. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 2,3-dichloro-4,5-dimethoxybenzoate is unique due to the presence of both chlorine atoms and methoxy groups on the benzene ring. This combination of substituents provides a distinct reactivity profile, making it valuable for specific chemical transformations and applications that other similar compounds cannot achieve.

Properties

CAS No.

108544-99-6

Molecular Formula

C10H10Cl2O4

Molecular Weight

265.09 g/mol

IUPAC Name

methyl 2,3-dichloro-4,5-dimethoxybenzoate

InChI

InChI=1S/C10H10Cl2O4/c1-14-6-4-5(10(13)16-3)7(11)8(12)9(6)15-2/h4H,1-3H3

InChI Key

CFWZDCNUVIGADU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)Cl)Cl)OC

Origin of Product

United States

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